molecular formula C19H28BNO4 B13613519 tert-Butyl (E)-(2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)carbamate

tert-Butyl (E)-(2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)carbamate

Cat. No.: B13613519
M. Wt: 345.2 g/mol
InChI Key: MPDFXGXOAAODPD-OUKQBFOZSA-N
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Description

tert-Butyl N-{2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}carbamate is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}carbamate is used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Biology

In biological research, this compound is used to study enzyme mechanisms and as a probe for boron-containing biomolecules. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .

Medicine

In medicinal chemistry, tert-butyl N-{2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}carbamate is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of boron-containing drugs, which have shown promise in cancer treatment and other diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for large-scale applications .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}carbamate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}carbamate is unique due to its specific boronate ester group, which imparts distinct reactivity and stability. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions and as a probe in biological studies .

Properties

Molecular Formula

C19H28BNO4

Molecular Weight

345.2 g/mol

IUPAC Name

tert-butyl N-[2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]carbamate

InChI

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-15-11-9-8-10-14(15)12-13-20-24-18(4,5)19(6,7)25-20/h8-13H,1-7H3,(H,21,22)/b13-12+

InChI Key

MPDFXGXOAAODPD-OUKQBFOZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2NC(=O)OC(C)(C)C

Origin of Product

United States

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